Lupalbigenin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lupalbigenin can be synthesized through various chemical reactions involving the prenylation of genistein. The synthetic route typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources such as Derris scandens. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Lupalbigenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and bases are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones from oxidation and dihydro derivatives from reduction .

Applications De Recherche Scientifique

Anticancer Properties

Lupalbigenin has been investigated for its ability to sensitize cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. This property is particularly relevant in cancer research, as the resistance to anoikis is linked to increased metastatic potential.

Case Study: Sensitization of Lung Cancer Cells

A study conducted on human lung cancer cells (H460) demonstrated that treatment with this compound significantly down-regulated pro-survival proteins such as protein kinase B (pAKT) and extracellular signal-regulated kinase (pERK), as well as the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) . The results indicated that this compound enhanced the cellular response to anoikis, reducing growth and survival in anchorage-independent conditions.

Table 1: Effects of this compound on Lung Cancer Cells

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 60 (at 20 μM) |

| Apoptosis Induction (%) | 10 | 40 (at 40 μM) |

| pAKT/AKT Ratio | High | Low |

| pERK/ERK Ratio | High | Low |

| BCL-2 Expression | High | Low |

Antimicrobial Activity

Recent research has highlighted the antibacterial properties of this compound, suggesting its potential as a novel antibiotic agent. A study reported successful gram-scale synthesis of this compound, demonstrating its rapid bactericidal activity against various bacterial strains.

Case Study: Antibacterial Evaluation

In antimicrobial activity assays, this compound exhibited significant inhibition of α-hemolysin production and biofilm formation in bacteria, disrupting their cell membranes effectively . This suggests its potential application in treating bacterial infections.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Formation Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 75 |

| Escherichia coli | 16 µg/mL | 80 |

| Pseudomonas aeruginosa | 64 µg/mL | 70 |

Antioxidative Properties

This compound also exhibits antioxidative properties, which can be beneficial in preventing oxidative stress-related diseases. Research indicates that it may help mitigate cellular damage caused by reactive oxygen species.

Case Study: Antioxidative Effects

A study on Psoralea corylifolia identified this compound as one of the key antioxidative components . Its structure was elucidated through spectroscopic methods, laying groundwork for further therapeutic explorations.

Mécanisme D'action

Lupalbigenin exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Activity: This compound inhibits the translocation of nuclear factor kappa B (NF-κB) and reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).

Anticancer Activity: The compound down-regulates survival proteins, including protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), leading to increased sensitivity to anoikis and reduced tumor growth.

Comparaison Avec Des Composés Similaires

Lupalbigenin is unique among isoflavonoids due to its potent biological activities. Similar compounds include:

Genistein: Another isoflavonoid with anticancer properties, but less potent than this compound.

This compound stands out due to its dual anti-inflammatory and anticancer activities, making it a promising candidate for therapeutic development .

Activité Biologique

Lupalbigenin, a compound isolated from the plant Derris scandens, has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article provides a detailed overview of the biological activities associated with this compound, focusing on its effects on cancer cells, its mechanisms of action, and its antibacterial properties.

1.1 Anoikis Sensitization

This compound has been shown to sensitize lung cancer cells to anoikis, a form of programmed cell death that occurs when cells detach from their extracellular matrix. In a study involving human lung cancer H460 cells, this compound treatment resulted in:

- Increased Anoikis Response : Treatment with non-cytotoxic concentrations (0-5 μM) significantly reduced cell survival under detachment conditions. Notably, cell survival decreased as early as 3 hours post-treatment with 5 μM this compound .

- Down-Regulation of Survival Proteins : The compound decreased levels of anti-apoptotic proteins such as B-cell lymphoma 2 (BCL-2) and survival signaling proteins like phosphorylated AKT (pAKT) and ERK (pERK), enhancing the cellular response to anoikis .

1.2 Inhibition of Tumor Growth

This compound demonstrated significant inhibitory effects on anchorage-independent growth, which is critical for cancer metastasis:

- Soft Agar Assay Results : In experiments where H460 cells were cultured in soft agar, treatment with this compound at concentrations of 0.5-5 μM led to a marked reduction in both the number and size of colonies formed compared to untreated controls .

| Concentration (μM) | Colony Number Reduction (%) | Colony Size Reduction (%) |

|---|---|---|

| 0.5 | Significant | Significant |

| 1 | Significant | Significant |

| 5 | Significant | Significant |

The mechanisms through which this compound exerts its effects involve modulation of key signaling pathways:

- Western Blot Analysis Findings : this compound treatment resulted in significant down-regulation of activated AKT and ERK pathways, which are crucial for cell survival and proliferation .

- Apoptosis Induction : The compound increased apoptotic markers, confirming its role in promoting cell death via the anoikis pathway without inducing necrosis .

3. Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antibacterial activity:

- Bactericidal Effects : this compound was found to have rapid bactericidal effects against various bacterial strains, inhibiting α-hemolysin production and biofilm formation. These properties suggest its potential as a novel antibiotic candidate .

4. Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- A study published in Anticancer Research highlighted its ability to sensitize lung cancer cells to anoikis by down-regulating pro-survival proteins, indicating its potential for anti-metastatic therapies .

- Research conducted on antimicrobial properties demonstrated that this compound could disrupt bacterial cell membranes effectively, showcasing its promise in treating bacterial infections .

Propriétés

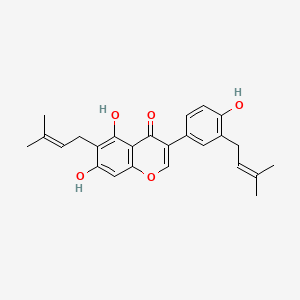

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-22-12-21(27)18(9-6-15(3)4)24(28)23(22)25(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAZIHDXIUPDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76754-24-0 | |

| Record name | Lupalbigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076754240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LUPALBIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RZW2IS86C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of lupalbigenin and how does its interaction with these targets affect cellular processes?

A1: this compound exhibits its activity primarily by targeting signaling pathways involved in cell survival, apoptosis, and metastasis. Research indicates that this compound downregulates key survival proteins such as protein kinase B (pAKT/AKT) and extracellular signal-regulated kinase (pERK/ERK) [, ]. This downregulation, in turn, leads to a decrease in the levels of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), promoting apoptosis []. Additionally, this compound has been identified as a topoisomerase II poison, suggesting its potential to interfere with DNA replication and repair in cancer cells [].

Q2: What is the structural characterization of this compound?

A2: this compound (also known as 6,3′-Diprenylgenistein) is a prenylated isoflavone.

Q3: Which plant species are known to be sources of this compound?

A3: this compound has been isolated from several plant species including Derris scandens [, , , , ], Cudrania tricuspidata [, ], Ulex jussiaei [], Lupinus albus [, ], and Sophora microphylla [].

Q4: What is the impact of prenylation on the biological activity of isoflavones like genistein and this compound?

A5: Prenylation significantly affects the bioactivity of isoflavones. For instance, while both genistein and this compound (a diprenylated genistein derivative) show cytotoxic effects against cancer cell lines, their potency and mechanism of action might differ [, ]. Prenylation can alter the molecule's lipophilicity, potentially affecting its membrane permeability and interaction with cellular targets [, ].

Q5: Has this compound demonstrated any anti-inflammatory properties?

A6: Yes, research indicates that this compound exhibits anti-inflammatory properties. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed that this compound can suppress the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory genes such as iNOS, COX-2, IL-6, and 5-LOX []. Further research suggests that this compound's anti-inflammatory activity might be linked to its ability to inhibit NF-κB translocation [].

Q6: How does this compound affect the process of anoikis, and what are the implications for cancer metastasis?

A8: this compound has been shown to sensitize human lung cancer cells to anoikis, a form of programmed cell death triggered by the detachment of cells from the extracellular matrix [, ]. By downregulating pro-survival proteins like pAKT/AKT and pERK/ERK, this compound enhances the sensitivity of detached cancer cells to anoikis, potentially hindering their ability to survive and metastasize [].

Q7: Has the efficacy of this compound been tested against agricultural pests?

A9: Yes, this compound exhibits insecticidal and feeding deterrent properties against stored-product pests like the red flour beetle (Tribolium castaneum) and rice moth (Corcyra cephalonica) [, ]. It exhibits both contact and fumigant toxicity against these pests.

Q8: What analytical techniques are commonly employed for the detection and quantification of this compound?

A10: High-performance liquid chromatography coupled with UV detection (HPLC-UV) is a widely used technique for the analysis of this compound [, , ]. Additionally, LC-QTOF-MS (Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) has been employed for the quantitative determination of this compound and other isoflavones in plant extracts [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.